Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate is an organic compound classified as a carbamate. It is characterized by the presence of a tert-butyl group, a hydroxyethyl moiety, and a fluorophenyl group. The compound plays a significant role in various chemical applications, particularly in medicinal chemistry and organic synthesis.
The synthesis of tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate can be achieved through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate with monoethanolamine under basic conditions. This method typically yields high purity and good yields.
The molecular structure of tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate can be represented by its SMILES notation, which is CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)F)CO. This structure highlights the arrangement of atoms within the molecule, including the tert-butyl group, the hydroxyethyl group, and the fluorophenyl ring.
Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate can undergo various chemical reactions typical of carbamates. These include hydrolysis, nucleophilic substitution, and reactions involving electrophiles.
The mechanism of action for compounds like tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate often involves interactions with biological targets such as enzymes or receptors.
Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate exhibits several notable physical and chemical properties:
Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate finds utility in various scientific fields:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7